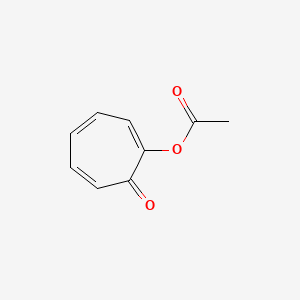

2-Acetoxytropone

Description

Contextualization within Tropone (B1200060) and Tropolone (B20159) Chemistry

2-Acetoxytropone, chemically known as 2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)-, is intrinsically linked to the broader class of tropone and tropolone compounds ontosight.aiwikipedia.org. Tropone (2,4,6-cycloheptatrien-1-one) is a seven-membered cyclic ketone featuring conjugated double bonds, forming the core structure of this family wikipedia.org. Tropolones, such as tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one), are derivatives that incorporate a hydroxyl group adjacent to the carbonyl, endowing them with distinct acidic and metal-chelating properties wikipedia.orgtestbook.com. This compound is typically synthesized from tropolone through acetylation, often using acetic anhydride (B1165640), thus serving as a functionalized derivative that bridges the chemical landscape of tropones and tropolones ontosight.ainih.gov. Its accessibility from tropolone underscores its utility as an intermediate and a model compound in studies concerning the synthesis and reactivity of seven-membered ring systems.

Significance as a Non-Benzenoid Aromatic System

A primary reason for the sustained interest in this compound lies in its classification as a non-benzenoid aromatic compound byjus.comslideshare.nettcichemicals.com. Aromaticity, traditionally associated with the benzene (B151609) ring, is fundamentally defined by a cyclic, planar, conjugated system that delocalizes pi electrons, adhering to Hückel's rule (4n+2 π electrons) slideshare.netdu.ac.incollegedunia.com. Compounds like tropone and its derivatives, including this compound, possess a seven-membered ring with a conjugated pi system that fulfills these criteria, thereby exhibiting aromatic character without the presence of a benzene nucleus wikipedia.orgdu.ac.in. This non-benzenoid aromaticity imparts unique electronic distributions and reactivity patterns, differentiating them from their benzenoid counterparts and offering a distinct avenue for exploring the fundamental concepts of aromatic stability and chemical behavior slideshare.netdu.ac.in.

Overview of Key Academic Research Areas

Research into this compound has illuminated several critical areas of organic chemistry, highlighting its synthetic versatility and inherent chemical properties.

Cycloaddition Reactions: this compound has been a key substrate in the study of transition metal-catalyzed cycloaddition reactions. Notably, it participates effectively in palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloadditions. In this process, this compound acts as the 6π-electron component, reacting with TMM to construct bicyclo[4.3.1]decadiene frameworks. These reactions are highly efficient, proceeding with excellent yields and high enantioselectivity, making this compound a valuable precursor for synthesizing complex carbocyclic architectures nih.gov.

Acetotropy and Rearrangement Phenomena: A distinctive chemical behavior of this compound is its capacity for acetotropy, a temperature-dependent migration of the acetyl group. This phenomenon has been mechanistically characterized as a concerted wikipedia.orgCurrent time information in Bangalore, IN. sigmatropic rearrangement oup.com. Kinetic analyses have further demonstrated that the rate and the specific pathway of this rearrangement can be modulated by substituents on the tropone ring, offering insights into the dynamics of acyl group mobility within cyclic conjugated systems oup.com.

Organometallic Chemistry: The tropone system, including this compound, is known to coordinate with transition metals, forming organometallic complexes. Studies have investigated the formation and reactivity of iron tricarbonyl complexes derived from this compound, with a particular focus on the kinetics governing the interconversion of different regioisomers within these complexes acs.org.

The participation of this compound in [6+3] TMM cycloadditions exemplifies its utility in stereoselective synthesis. The following table summarizes key findings from such studies:

Table 1: Representative [6+3] Trimethylenemethane (TMM) Cycloaddition of this compound

| Reaction Type | Substrate | Reaction Conditions | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| [6+3] TMM | This compound | Pd(dba)₂, Ligand L5, Toluene, 0-4 °C, 15 h | Bicyclo[4.3.1]decadiene | 90% | 96% | nih.gov |

Compound List

this compound

Tropone

Tropolone

Trimethylenemethane (TMM)

2-phenyltropone

2-carboethoxytropone

3-carboethoxytropone

2-amino-4-carboethoxytropone

2-phthalimidotropone

Isophthalimidotropone

2-acetoxy-5-methoxytropone

2,7-diacetoxytropone

2,5-diacetoxytropone

Hexaacetoxytropone

(this compound)iron tricarbonyls

(2-benzoyloxytropone)iron tricarbonyls

4-bromotropone

3-bromotropone

2-methyltropone

2-((trimethylsilyl)oxy)tropone

5-acetoxy-2-chlorotropone

2-acetoxy-5-chlorotropone

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7-oxocyclohepta-1,3,5-trien-1-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-7(10)12-9-6-4-2-3-5-8(9)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRHNSUOQUMQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187413 | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33739-54-7 | |

| Record name | Tropolone, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033739547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Acetoxytropone

Cycloaddition Reactions

2-Acetoxytropone participates in various cycloaddition reactions, serving as a valuable building block in the synthesis of complex cyclic systems. Its reactivity is influenced by the electron-withdrawing nature of the acetoxy group, which enhances its ability to act as a polyene component in these reactions.

[8+2] Cycloadditions

While specific examples of this compound undergoing [8+2] cycloadditions are not extensively detailed in the provided search results, the general field of higher-order cycloadditions involving tropone (B1200060) derivatives is an active area of research. mdpi.comroaldhoffmann.com These reactions, involving an 8π component and a 2π component, provide a powerful method for constructing ten-membered ring systems. ic.ac.uk The reactivity of tropones in such cycloadditions can be enhanced by the introduction of electron-withdrawing substituents. researchgate.net Organocatalysis has emerged as a key strategy to facilitate these transformations, often generating reactive intermediates in situ. roaldhoffmann.comgroupjorgensen.com

[6+3] Trimethylenemethane (TMM) Cycloadditions

This compound has been shown to be a successful substrate in palladium-catalyzed [6+3] cycloadditions with trimethylenemethane (TMM) donors. acs.org In a study by Trost et al., the reaction of this compound with a cyano-substituted TMM precursor in the presence of a palladium catalyst and a chiral phosphoramidite (B1245037) ligand yielded the corresponding bicyclo[4.3.1]decadiene cycloadduct in high yield and with excellent enantioselectivity. acs.org This suggests that the electron-deficient nature of the acetoxy group enhances the reactivity of the tropone system towards the TMM intermediate. acs.org The reaction proceeds with high regioselectivity, which is predicted based on electronic considerations. acs.org

Table 1: Palladium-Catalyzed [6+3] Cycloaddition of Tropones with a TMM Donor

| Entry | Tropone Derivative | Product | Yield (%) | ee (%) |

| 1 | 2-Chlorotropone (B1584700) | Bicyclo[4.3.1]decadiene derivative | 75 | 99 |

| 2 | 2-Bromotropone (B1632846) | Bicyclo[4.3.1]decadiene derivative | 81 | 98 |

| 3 | 2-Iodotropone | Bicyclo[4.3.1]decadiene derivative | 78 | 98 |

| 4 | Tropone | Bicyclo[4.3.1]decadiene derivative | 73 | 94 |

| 5 | 2-Methoxytropone (B1212227) | No reaction | - | - |

| 6 | This compound | Bicyclo[4.3.1]decadiene derivative | 85 | 98 |

| 7 | 2-Phthalimido tropone | Bicyclo[4.3.1]decadiene derivative | 82 | 86 |

Data sourced from a study on enantioselective palladium-catalyzed trimethylenemethane cycloaddition reactions with tropones. acs.org

Other Higher-Order Cycloadditions

Tropone and its derivatives are well-known participants in various higher-order cycloadditions beyond the [8+2] and [6+3] modes, including [4+2], [4+3], [6+2], and [6+4] cycloadditions. mdpi.com These reactions are valuable for constructing medium-sized rings, which are often challenging to synthesize through other methods. mdpi.comgroupjorgensen.com The specific pathways and products of these reactions are influenced by the nature of the tropone derivative and the reaction partner. mdpi.com The development of catalytic and stereoselective versions of these reactions is a significant area of focus in organic synthesis. roaldhoffmann.com

Stereochemical Aspects in Cycloaddition Reactions

The stereochemistry of cycloaddition reactions is a critical aspect, often governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules. numberanalytics.com In cycloadditions, the reactants can approach each other in a suprafacial or an antarafacial manner, which dictates the stereochemical outcome of the product. openstax.org For instance, the Diels-Alder reaction, a [4+2] cycloaddition, typically proceeds through a suprafacial pathway under thermal conditions. libretexts.org

In the context of the [6+3] TMM cycloaddition involving this compound, the use of chiral ligands in the palladium-catalyzed system allows for high levels of enantioselectivity, indicating significant facial control in the approach of the TMM intermediate to the tropone. acs.org The reaction also exhibits excellent diastereoselectivity. acs.org The stereochemical outcome of such reactions can be influenced by several factors, including the structure of the reactants, the catalyst, and the reaction conditions. numberanalytics.com

Sigmatropic Rearrangements

Kinetic and Thermodynamic Aspects of Acetotropy

The migration of the acetyl group in this compound, a process known as acetotropy, is a specific type of sigmatropic rearrangement. msu.edulibretexts.org Such rearrangements are governed by the principles of orbital symmetry and can be influenced by thermal or photochemical conditions. masterorganicchemistry.com In a degenerate rearrangement, the starting material and the product are chemically indistinguishable, and the process can often be studied using techniques like dynamic NMR spectroscopy or isotopic labeling to track the migrating group. chemicool.comiupac.org

Detailed kinetic and thermodynamic parameters for the acetotropy of this compound specifically are not extensively documented in readily available literature. However, studies on analogous systems, such as the Cope rearrangement of 1,5-dienes, provide insight into the factors affecting these pericyclic reactions. masterorganicchemistry.comrsc.org For instance, the activation energy is influenced by the stability of the cyclic, often aromatic, transition state. rsc.org In the case of tropolone (B20159) derivatives, the framework can facilitate acyl-transfer reactions, and kinetic studies on related systems suggest that the reaction rates can be influenced by catalysts and solvent conditions. acs.orgresearchgate.netacs.org

Table 1: General Factors Influencing Sigmatropic Rearrangements

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Transition State Stability | A more stable transition state (e.g., aromatic) leads to a lower activation energy and a faster rate. | Does not directly affect the position of equilibrium for a degenerate rearrangement. |

| Solvent Polarity | Can have a variable effect, but often less pronounced than in ionic reactions. | Minimal effect on the equilibrium of a non-polar rearrangement. |

| Temperature | Higher temperatures provide the necessary activation energy for the rearrangement to occur at an observable rate. | For non-degenerate rearrangements, temperature can shift the equilibrium based on the reaction's enthalpy and entropy. |

| Catalysis | Lewis or Brønsted acids/bases can potentially lower the activation barrier by interacting with the migrating group or the ring. | A catalyst does not change the position of the final equilibrium. |

Nucleophilic and Electrophilic Reactivity Profiles of the Cycloheptatrienone Ring System

The cycloheptatrienone ring in this compound is a versatile scaffold that exhibits both nucleophilic and electrophilic character, allowing it to participate in a variety of chemical reactions. libretexts.org Its reactivity is largely dictated by the polarized nature of the tropone system and the presence of the acetoxy leaving group.

The tropone ring can act as a 6π-electron component in higher-order cycloaddition reactions, such as [6+4] and [6+2] cycloadditions. msu.eduwikipedia.org These reactions are powerful methods for constructing complex, medium-sized ring systems. For example, tropone and its derivatives are known to react with 4π-electron dienes in thermally allowed [6+4] cycloadditions to form ten-membered rings. wikipedia.org The acetoxy group at the C2 position can influence the regioselectivity and rate of these cycloadditions.

The electrophilic nature of the ring carbons makes this compound susceptible to attack by nucleophiles. This can lead to nucleophilic substitution of the acetoxy group, a reaction that can proceed through different mechanisms depending on the reaction conditions and the nucleophile. libretexts.orgveerashaivacollege.org The addition of a nucleophile to the tropone ring can form a resonance-stabilized anionic intermediate, sometimes referred to as a Meisenheimer-type complex, which then expels the leaving group (acetate) to yield the substituted product. libretexts.orgscite.ailibretexts.orgpearson.com

Table 2: Selected Reactions of this compound and Related Tropones

| Reaction Type | Reactant/Conditions | Product Type | Reference |

| Cycloaddition | Diene (e.g., butadiene) | Bicyclic 10-membered ring adduct | wikipedia.org |

| Electrochemical Alkylation | Alkyl source, electrochemical cell | 6-aryl-2-alkyl-tropones | unibo.it |

| Nucleophilic Substitution | Amines | Aminotropone derivatives | chemguide.co.uk |

| Acyl-Transfer Catalysis | Alcohols, anhydrides (tropolonate catalyst) | Esters | acs.orgresearchgate.net |

Investigations of Reaction Intermediates

The mechanisms of reactions involving this compound necessarily involve the formation of transient reaction intermediates. These short-lived species are often not directly observable but can be inferred from kinetic data, trapping experiments, or computational studies.

In nucleophilic aromatic substitution reactions on the tropone ring, the attack of a nucleophile at the carbon bearing the acetoxy group likely proceeds via a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate is an anionic species where the negative charge is delocalized across the conjugated system of the ring. Such resonance-stabilized anionic adducts are known as Meisenheimer complexes. libretexts.orgpearson.com The formation of this intermediate is typically the rate-determining step, after which the expulsion of the acetate (B1210297) leaving group restores the aromaticity of the seven-membered ring. Studies on related tropones have provided evidence for the formation of these Meisenheimer-type intermediates. scite.ai

In cycloaddition reactions, the mechanism is generally considered to be concerted, proceeding through a single, cyclic transition state rather than a distinct intermediate. msu.edulibretexts.org However, depending on the symmetry of the interacting orbitals and the reaction conditions (thermal vs. photochemical), some cycloadditions may proceed through a stepwise mechanism involving diradical or zwitterionic intermediates. nih.govresearchgate.net

Carbocationic intermediates could potentially be formed under strongly acidic conditions, where protonation of the carbonyl oxygen could activate the ring towards attack or rearrangement. However, such intermediates are generally high in energy and their formation would depend on the specific reaction conditions.

Computational Studies of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, characterizing transition states, and predicting the feasibility of reaction pathways. rsc.orgirb.hrnih.gov While specific computational studies focusing exclusively on this compound are not widely reported, the principles from studies on related systems can be applied.

DFT calculations are frequently used to model pericyclic reactions, such as the sigmatropic rearrangement involved in acetotropy. rsc.orgrsc.org These studies can calculate the activation energy barriers for different potential pathways (e.g., suprafacial vs. antarafacial shifts) and determine the geometry and electronic structure of the transition state. libretexts.org For example, computational analysis of the degenerate Cope rearrangement of bullvalene (B92710) has provided detailed insight into the kinetics and the nature of the bishomoaromatic transition structure. rsc.org

Similarly, the mechanisms of cycloaddition reactions are extensively studied using computational methods. researchgate.netnumberanalytics.compku.edu.cn DFT can be used to determine whether a reaction is likely to be concerted or stepwise and to explain the observed regio- and stereoselectivity by analyzing the energies of different transition states. nih.gov

For nucleophilic substitution reactions, computational models can map the potential energy surface for the formation of the Meisenheimer intermediate and its subsequent collapse to products. scite.ai These calculations help to understand the role of electron-withdrawing groups in stabilizing the intermediate and facilitating the reaction. pearson.com Kinetic and DFT studies on acyl-transfer reactions catalyzed by tropolonate salts have provided detailed mechanistic insights into the catalytic cycle. acs.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Advanced Infrared (IR) and Raman Spectroscopic Techniques for Structural Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular structure of a compound by analyzing the absorption or scattering of IR radiation open.edumvpsvktcollege.ac.inconductscience.comanton-paar.com. These techniques are sensitive to the specific modes of vibration of chemical bonds.

For 2-Acetoxytropone, IR spectroscopy would be expected to reveal characteristic absorption bands associated with its functional groups. The ester carbonyl group (C=O) typically exhibits a strong absorption in the region of 1735-1750 cm⁻¹ mvpsvktcollege.ac.in. The tropone (B1200060) ring, with its conjugated double bonds, would show C=C stretching vibrations in the range of 1600-1650 cm⁻¹, and C-H stretching vibrations for the aromatic protons typically appear around 3000-3100 cm⁻¹ mvpsvktcollege.ac.in. While specific IR data for this compound itself is not detailed in the provided snippets, IR spectra have been reported for related compounds, such as 5-Azido-2-acetoxytropone oup.com, and other tropone derivatives oup.com. Raman spectroscopy, which probes molecular vibrations through inelastic light scattering anton-paar.comwikipedia.orgmdpi.com, would offer similar information about bond vibrations and molecular symmetry, providing a complementary fingerprint for structural confirmation.

Table 4.2.1: Expected IR Absorption Bands for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Type of Vibration |

| Ester Carbonyl (C=O) | 1735-1750 | Stretching |

| Tropone C=C Bonds | 1600-1650 | Stretching |

| Tropone C-H Bonds | 3000-3100 | Stretching |

| Aliphatic C-H Bonds | 2850-2950 | Stretching |

Mass Spectrometry for Reaction Monitoring and Product Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation patterns libretexts.org. MS is invaluable for identifying reaction products and monitoring reaction progress.

High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, allowing for the determination of exact masses and thus the unambiguous assignment of molecular formulas, distinguishing between compounds with the same nominal mass . For this compound, MS analysis would yield a molecular ion peak corresponding to its molecular weight, and characteristic fragment ions resulting from the cleavage of bonds within the molecule, such as the loss of the acetyl group or parts of the tropone ring. The presence of 4-acetoxytropone in reaction mixtures has also been noted in the context of cycloaddition reactions, where MS would be used for its identification .

Chemical derivatization is often employed to improve the analytical performance of compounds in mass spectrometry, particularly for those with poor ionization efficiency or low volatility nih.govnih.govspectroscopyonline.com. By reacting the analyte with a derivatizing agent, its physical and chemical properties can be altered to enhance detection sensitivity and selectivity.

For compounds like this compound, which possess polar functional groups (e.g., ester carbonyl), derivatization strategies such as silylation using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be applied sigmaaldrich.com. Silylation introduces a trimethylsilyl (B98337) (TMS) group, which typically increases volatility and can alter fragmentation patterns, making the compound more amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis sigmaaldrich.com. Furthermore, using deuterated derivatizing agents, such as MSTFA-d9, can aid in tracking the extent of derivatization, as the mass shift in the resulting ions directly correlates with the number of derivatized functional groups sigmaaldrich.com. Derivatization can also be used to introduce specific mass tags or to improve the ionization efficiency in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govnih.gov.

Computational Spectroscopy for Spectral Interpretation and Prediction

Computational spectroscopy plays a crucial role in modern chemical analysis by providing theoretical support for experimental observations. Techniques such as Density Functional Theory (DFT) can be used to predict and interpret spectroscopic data, including NMR chemical shifts, IR frequencies, and mass spectral fragmentation patterns unibo.itnsf.gov.

For this compound, computational methods can be employed to calculate the expected ¹H and ¹³C NMR chemical shifts, IR absorption frequencies, and predict plausible fragmentation pathways for MS analysis. These calculated spectra can then be compared with experimental data, aiding in the unambiguous assignment of signals and confirmation of the proposed molecular structure. This synergy between computational prediction and experimental measurement is vital for accurate structural elucidation and mechanistic understanding unibo.itnsf.gov.

Compound List:

this compound

2-acetoxy-5-methoxytropone

2,7-diacetoxytropone

2,5-diacetoxytropone

5-methoxytropolone

5-Azido-2-acetoxytropone

2-Arylhydrazinotropones

(acetamidoethyl)-2-acetoxytropone

4-acetoxytropone

Theoretical and Computational Chemistry of 2 Acetoxytropone

Quantum Chemical Studies of Electronic Structure and Aromaticity

Quantum chemical studies are essential for understanding the fundamental electronic properties and aromatic character of molecules like 2-Acetoxytropone. These investigations typically employ methods such as Density Functional Theory (DFT) to elucidate electron distribution, bond characteristics, and aromaticity indices. While specific studies on this compound's electronic structure and aromaticity are not detailed in the provided search results, general principles of quantum chemistry and aromaticity assessment are well-established. Aromaticity is often quantified using indices like the Nuclear Independent Chemical Shift (NICS) or Harmonic Oscillator Stabilization Energy (HOSE) github.iomdpi.com. These methods help determine the degree of electron delocalization within a cyclic system, which is characteristic of aromatic compounds. DFT calculations are a cornerstone for these analyses, providing insights into molecular orbitals, electron density, and energy levels, which are crucial for predicting chemical behavior cam.ac.uk. The electron configuration of atoms and molecules, governed by quantum numbers, dictates their bonding abilities and chemical properties libretexts.orgpurdue.edu.

Computational Investigations of Reaction Mechanisms and Transition States

Computational investigations play a vital role in dissecting the mechanisms of chemical reactions and identifying elusive transition states. These studies often utilize Density Functional Theory (DFT) and related methods to map out potential energy surfaces (PES) and characterize reaction pathways sumitomo-chem.co.jpmit.edursc.orgfossee.in. Transition states represent the highest energy point along a reaction coordinate and are critical for understanding reaction kinetics and feasibility mit.edugithub.io. Computational approaches can predict activation energies, identify key intermediates, and elucidate the stereochemical outcomes of reactions.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT), proposed as an alternative or complement to Frontier Molecular Orbital (FMO) theory, emphasizes the role of electron density changes in determining molecular reactivity benthamscience.comnih.govmdpi.comluisrdomingo.com. MEDT analyzes how electron density shifts during a reaction, correlating these changes with activation energies and polar characteristics. This theory has been applied to rationalize experimental outcomes in various organic reactions, including cycloadditions, sigmatropic rearrangements, and electrocyclic reactions, by examining conceptual DFT indices, electron localization functions, and non-covalent interactions benthamscience.com. MEDT posits that the capability for electron density changes, rather than solely MO interactions, drives reactivity mdpi.com.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a widely used framework for understanding chemical reactivity, particularly in pericyclic reactions raena.aiethz.chlibretexts.orgwikipedia.orgtaylorandfrancis.comfiveable.me. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules raena.ailibretexts.orgwikipedia.orgtaylorandfrancis.comresearchgate.net. The HOMO is considered the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy gap between these frontier orbitals and their spatial overlap are key determinants of reaction rates, selectivity, and feasibility raena.aitaylorandfrancis.com. FMO theory, often in conjunction with the Woodward-Hoffmann rules, helps predict the stereochemistry and regiochemistry of reactions like the Diels-Alder cycloaddition libretexts.orgfiveable.menumberanalytics.com.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a computational technique used to visualize the energy landscape of a chemical reaction. It plots the energy of a system as a function of its geometric coordinates. By mapping the PES, researchers can identify stable minima corresponding to reactants and products, as well as saddle points representing transition states github.io. This process is crucial for understanding reaction pathways, determining activation energies, and characterizing reaction intermediates sumitomo-chem.co.jprsc.orgfossee.in. Advanced methods like the Double-ended Transition State Search Method combined with Machine Learning potentials can significantly accelerate PES mapping and transition state identification chemrxiv.org.

Molecular Dynamics Simulations for Reactive Pathways

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a temporal perspective on reactive pathways. These simulations track the movement of atoms and molecules based on classical or quantum mechanical force fields. MD can reveal solvent effects on reaction rates, conformational changes during reactions, and the transient interactions of molecules, which are often difficult to capture with static computational methods alone taylor.edu. While specific MD simulations for this compound are not detailed, the technique is broadly applied to study reaction dynamics and explore complex molecular motions relevant to chemical transformations.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely adopted computational method for predicting chemical reactivity, electronic structure, and reaction mechanisms cam.ac.uktaylor.edumdpi.comnih.gov. DFT's ability to accurately calculate molecular properties, including energy barriers, transition states, and electron density distributions, makes it invaluable for understanding and predicting chemical transformations mdpi.comnih.gov. By analyzing various DFT-derived descriptors such as chemical potential, hardness, and Fukui functions, researchers can gain detailed insights into a molecule's reactivity profile and identify preferred sites for electrophilic or nucleophilic attack mdpi.commdpi.com. DFT is also instrumental in predicting mutagenicity and understanding toxicological reactions by capturing steric and energetic effects nih.gov.

2 Acetoxytropone As a Strategic Building Block in Complex Organic Synthesis

Role in the Construction of Polycyclic and Bridged Ring Systems

2-Acetoxytropone is a highly effective participant in cycloaddition reactions, which are fundamental for building polycyclic and bridged ring systems. Its tropone (B1200060) core can engage in various pericyclic reactions, notably Diels-Alder ([4+2]) and higher-order cycloadditions.

One of the most significant applications of this compound in this domain is its participation in palladium-catalyzed [6+3] cycloaddition reactions with trimethylenemethane (TMM) synthons. This methodology allows for the efficient and stereoselective construction of bicyclo[4.3.1] and [3.3.2]decadienes. For instance, the reaction of this compound with a TMM precursor, mediated by a palladium catalyst, yields the corresponding cycloadducts with excellent yields and high levels of stereocontrol, including regioselectivity, diastereoselectivity, and enantioselectivity. researchgate.net This catalytic approach leverages the tropone's ability to act as a six-π-electron component in a [6+3] cycloaddition, leading to complex bridged structures in a single synthetic operation. researchgate.net

Furthermore, tropone derivatives, including this compound, can participate in Diels-Alder reactions, often acting as electron-poor dienes in inverse-electron-demand cycloadditions or as electron-rich dienes depending on substituents and reaction partners. nih.govresearchgate.net These reactions are crucial for forming six-membered rings, which are common motifs in many natural products and complex molecules. The ability to form both carbocyclic and heterocyclic polycyclic systems through these cycloaddition strategies highlights this compound's versatility. nih.govbeilstein-journals.orgmdpi.comnih.gov

Table 1: Palladium-Catalyzed [6+3] Cycloaddition of this compound with Trimethylenemethane (TMM)

| Substrate (Tropone Derivative) | Dienophile Synthon | Catalyst System | Product Class | Key Stereochemical Outcomes | Representative Yield |

| This compound (3f) | Trimethylenemethane | Palladium catalyst | Bicyclo[4.3.1]decadienes | Excellent yield, high regio-, diastero-, and enantiocontrol | Excellent |

Note: Specific yields and enantiomeric excesses (ee) are often reported in the primary literature for specific reaction conditions. researchgate.net

Precursor in Natural Product Synthesis Analogs

The tropone and tropolone (B20159) scaffolds are present in a variety of biologically active natural products, underscoring their importance in medicinal chemistry and natural product synthesis. This compound, as a functionalized tropone, serves as a valuable precursor or intermediate in the synthesis of analogs of these natural products.

For example, tropolone-containing natural products are known for their diverse medicinal chemistry potential, acting as inhibitors for various biological targets. nih.gov While direct synthesis of natural product analogs using this compound as a starting material may not be extensively documented in readily available abstracts, the general strategy of employing tropone derivatives in constructing complex natural product skeletons is well-established. nih.govresearchgate.net The synthesis of compounds like colchicine, a potent anti-mitotic agent, has involved tropone derivatives as key precursors, demonstrating the utility of this scaffold in accessing complex, biologically relevant molecules. nih.gov Furthermore, research into the synthesis of bis(tropolone) metabolites, such as gukulenins, has involved the preparation of precursors like anhydrogukulenin A C2-acetate, which features a tropolone moiety, highlighting the role of functionalized tropone systems in such endeavors. researchgate.net The structural features and reactivity of this compound make it amenable to modifications that can lead to diverse tropone-based structures, suitable for exploring structure-activity relationships in the context of natural product analogs.

Development of Catalytic Reactions Utilizing this compound

The reactivity of this compound can be effectively harnessed through various catalytic transformations, particularly those involving transition metals. As discussed in section 6.1, palladium catalysis is instrumental in its use in [6+3] cycloadditions. researchgate.net

Beyond cycloadditions, this compound has been explored in the context of organometallic chemistry. For instance, iron tricarbonyl complexes of this compound have been synthesized and studied, indicating its capacity to coordinate with transition metals. researchgate.net Such metal complexes can serve as intermediates or catalysts in various organic transformations, including rearrangements and further functionalizations. The acetoxy group itself can be a site for modification or can influence the reactivity of the tropone ring in metal-catalyzed processes. researchgate.net

The compound has also been referenced in studies concerning chemoselective cleavage reactions, suggesting its potential involvement in catalytic processes that transform functional groups or cleave specific bonds. While specific catalytic methodologies directly developed using this compound as the central focus for a broad range of reactions are still an area of active research, its known participation in metal-catalyzed cycloadditions and its ability to form organometallic complexes point towards its significant potential in this area. researchgate.netresearchgate.net

Integration into Library Synthesis Approaches

The structural diversity and rich reactivity of this compound make it a promising candidate for integration into library synthesis approaches, particularly in the field of medicinal chemistry and drug discovery. The ability to generate a wide array of structurally distinct compounds from a single, versatile building block is the cornerstone of combinatorial and parallel synthesis.

While specific published examples of this compound being used to generate large compound libraries are not prominently featured in the provided search results, its inherent properties suggest significant potential. The tropone scaffold itself is found in molecules with diverse biological activities, making it an attractive core for library generation. nih.gov The functional handles on this compound—the reactive tropone ring system and the acetoxy group—allow for diverse chemical modifications. For instance, the acetoxy group can be readily hydrolyzed to a hydroxyl group, which can then be further derivatized (e.g., etherification, esterification). The tropone ring can undergo various cycloadditions, nucleophilic additions, and other transformations, enabling the rapid construction of diverse molecular scaffolds. researchgate.netnih.govresearchgate.net By systematically varying reaction partners and conditions in parallel synthesis or combinatorial approaches, libraries of tropone-based compounds can be efficiently assembled, facilitating the discovery of new bioactive molecules.

Compound Name List:

this compound

Future Research Directions and Emerging Areas in 2 Acetoxytropone Chemistry

Exploration of Unconventional Reaction Pathways and Regioselectivity

Future research into 2-acetoxytropone is poised to delve into unconventional reaction pathways, seeking to unlock novel transformations and gain deeper insights into its regioselectivity. Studies have demonstrated that electron-deficient heteroatoms on the tropone (B1200060) ring can significantly enhance reactivity nih.gov. This suggests a future focus on developing reactions that exploit or introduce such electron-withdrawing groups to modulate the reactivity of this compound. For instance, exploring cycloaddition reactions beyond established methods, such as the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with substituted tropones, could reveal new reaction manifolds nih.gov. Research efforts may also concentrate on understanding and controlling regiochemical outcomes in these novel reactions, potentially through the development of new directing groups or reaction conditions that favor specific product formation. The objective is to move beyond predictable reactivity patterns and discover transformations that are currently inaccessible or inefficient.

Integration with Advanced Catalysis Systems and Enantioselective Methodologies

A significant area for future development lies in integrating this compound chemistry with advanced catalysis systems, particularly those enabling enantioselective synthesis. The development of new catalytic methods that require only a catalytic amount of promoter, coupled with a mode for enantioinduction, is crucial for generating optically pure molecules efficiently and sustainably nih.gov. Future research could explore the use of transition metal catalysis, organocatalysis, or biocatalysis to achieve asymmetric transformations of this compound. For example, adapting methodologies used for other cyclic systems that have benefited from advances in chiral catalysis could yield new enantioselective routes to functionalized tropone derivatives rsc.orgnih.govrsc.org. The goal is to develop catalytic systems that can control stereochemistry with high fidelity, opening doors to chiral building blocks and complex molecules derived from the tropone scaffold.

Computational Design of Novel this compound Derivatives for Targeted Reactivity

The field of computational chemistry offers a powerful platform for the future design of novel this compound derivatives with targeted reactivity. In silico studies can predict molecular properties, reaction mechanisms, and potential interactions, guiding experimental efforts towards the most promising targets nih.govnih.govnih.gov. Future research may involve employing density functional theory (DFT) and molecular dynamics (MD) simulations to explore structure-reactivity relationships and design derivatives with enhanced or specific functional group transformations nih.gov. Computational tools can also be utilized to screen virtual libraries of potential this compound analogues, identifying candidates with desired electronic or steric properties for specific applications. This approach allows for the rational design of molecules with tailored reactivity profiles before embarking on extensive synthetic efforts, thereby accelerating discovery and optimizing synthetic strategies.

Development of Sustainable Synthetic Routes

A critical direction for future research is the development of sustainable synthetic routes for this compound and its derivatives. Green chemistry principles advocate for minimizing waste, using safer solvents and reagents, and improving energy efficiency nih.govchemistryjournals.netmlsu.ac.inacs.orgpjoes.com. Future efforts will likely focus on designing synthetic pathways that adhere to these principles. This could involve exploring alternative reaction media, such as supercritical fluids or ionic liquids, or employing solvent-free conditions pjoes.com. The use of biocatalysis and photocatalysis are also emerging as powerful tools for achieving greener transformations astrazeneca.com. Furthermore, research into atom-economical reactions and the utilization of renewable feedstocks will be paramount in developing environmentally benign methods for synthesizing this compound and related compounds chemistryjournals.netacs.org. The ultimate aim is to create synthetic processes that are not only efficient but also minimize environmental impact throughout their lifecycle.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.